molecular formula C19H17N3O2S B6019825 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No. B6019825
M. Wt: 351.4 g/mol
InChI Key: DNFGLVDFIBXKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BZP belongs to the class of pyrrolidinones and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA-A receptors. This compound has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA, serotonin, and dopamine in the brain. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one. One area of research is the development of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one can be synthesized using a variety of methods, including the reaction of 2-ethoxybenzaldehyde with 2-aminobenzenethiol to form 2-ethoxybenzylidene-2-aminobenzenethiol, which is then reacted with ethyl acetoacetate to form this compound. Another method involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form 2-ethoxybenzylidene-thiosemicarbazide, which is then reacted with ethyl acetoacetate to form this compound.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-2-24-15-9-5-4-8-13(15)22-11-14(23)17(18(22)20)19-21-12-7-3-6-10-16(12)25-19/h3-10,20,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFGLVDFIBXKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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